molecular formula C22H21NO5 B6528081 9-cyclopropyl-3-(4-methoxyphenoxy)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 946235-49-0

9-cyclopropyl-3-(4-methoxyphenoxy)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B6528081
CAS No.: 946235-49-0
M. Wt: 379.4 g/mol
InChI Key: PDFWZXJAGAHYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Cyclopropyl-3-(4-methoxyphenoxy)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a chromeno-oxazinone derivative characterized by a fused tricyclic scaffold. The core structure comprises a chromene ring fused with an oxazinone moiety, modified at positions 2, 3, and 9 with methyl, 4-methoxyphenoxy, and cyclopropyl substituents, respectively.

Properties

IUPAC Name

9-cyclopropyl-3-(4-methoxyphenoxy)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-13-21(28-16-7-5-15(25-2)6-8-16)20(24)17-9-10-19-18(22(17)27-13)11-23(12-26-19)14-3-4-14/h5-10,14H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFWZXJAGAHYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C4CC4)OC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Differences in Chromeno-Oxazinone Analogs

Compound Name Position 9 Substituent Position 3/4 Substituent Position 2 Substituent Core Modification
9-Cyclopropyl-3-(4-methoxyphenoxy)-2-methyl-chromeno-oxazin-4-one (Target) Cyclopropyl 4-Methoxyphenoxy (Position 3) Methyl Chromeno[8,7-e][1,3]oxazin-4-one
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-chromeno-oxazin-2-one 4-Fluorobenzyl 4-Methoxyphenyl (Position 4) Absent Chromeno[8,7-e][1,3]oxazin-2-one
9-(3-Methoxybenzyl)-4-propyl-chromeno-oxazin-2-one 3-Methoxybenzyl Propyl (Position 4) Absent Chromeno[8,7-e][1,3]oxazin-2-one
4-(4-Methoxyphenyl)-9-(4-methylbenzyl)-chromeno-oxazin-2-one 4-Methylbenzyl 4-Methoxyphenyl (Position 4) Absent Chromeno[8,7-e][1,3]oxazin-2-one

Key Observations :

Position 9 Substituents: The target compound’s cyclopropyl group is unique among analogs, which typically feature benzyl derivatives (e.g., 4-fluorobenzyl in , 3-methoxybenzyl in ). Cyclopropyl groups are known to enhance metabolic stability by resisting oxidative degradation compared to benzyl groups .

Position 3/4 Substituents: The target compound’s 4-methoxyphenoxy group at position 3 introduces an ether linkage, differing from the direct aryl (e.g., 4-methoxyphenyl in ) or alkyl (propyl in ) substituents. This ether group could reduce steric hindrance while maintaining electron-donating effects.

Position 2 Substituents :

  • The methyl group at position 2 in the target compound is absent in other analogs, possibly modulating steric effects or rotational freedom of the core scaffold.

Pharmacological and Physicochemical Implications

Table 2: Hypothesized Property Comparisons

Property Target Compound 9-(4-Fluorobenzyl) Analog 9-(3-Methoxybenzyl) Analog
Lipophilicity (LogP) High (cyclopropyl + methoxyphenoxy) Moderate (fluorobenzyl + methoxyphenyl) Moderate (methoxybenzyl + propyl)
Metabolic Stability High (cyclopropyl resists oxidation) Moderate (fluorobenzyl prone to CYP450) Low (methoxybenzyl susceptible to demethylation)
Synthetic Accessibility Challenging (cyclopropyl introduction) Moderate (benzyl coupling) High (alkylation at position 4)

Notes :

  • The target compound’s cyclopropyl group may improve pharmacokinetic profiles compared to benzyl-containing analogs, as seen in related studies where cyclopropane derivatives exhibit longer half-lives .
  • The absence of a substituent at position 4 (replaced by methoxyphenoxy at position 3) may reduce steric clashes in binding assays compared to analogs like and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.